2-(4-(Cyclopropylsulfonyl)phenyl)-2-oxoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Cyclopropylsulfonyl)phenyl)-2-oxoacetic acid is an organic compound characterized by the presence of a cyclopropylsulfonyl group attached to a phenyl ring, which is further connected to an oxoacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Cyclopropylsulfonyl)phenyl)-2-oxoacetic acid typically involves multiple steps, starting from readily available precursors. One common approach is the Friedel-Crafts acylation of a cyclopropylsulfonyl-substituted benzene derivative, followed by oxidation and subsequent carboxylation to introduce the oxoacetic acid functionality . The reaction conditions often require the use of strong acids or bases, along with appropriate solvents to facilitate the transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Cyclopropylsulfonyl)phenyl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyacetic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce hydroxyacetic acids. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives .
Wissenschaftliche Forschungsanwendungen
2-(4-(Cyclopropylsulfonyl)phenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-(4-(Cyclopropylsulfonyl)phenyl)-2-oxoacetic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropylsulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other sulfonyl-substituted phenyl derivatives and oxoacetic acid analogs. Examples are:
- 2-(4-(Methylsulfonyl)phenyl)-2-oxoacetic acid
- 2-(4-(Ethylsulfonyl)phenyl)-2-oxoacetic acid
- 2-(4-(Phenylsulfonyl)phenyl)-2-oxoacetic acid .
Uniqueness
What sets 2-(4-(Cyclopropylsulfonyl)phenyl)-2-oxoacetic acid apart is the presence of the cyclopropyl group, which imparts unique steric and electronic properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C11H10O5S |
---|---|
Molekulargewicht |
254.26 g/mol |
IUPAC-Name |
2-(4-cyclopropylsulfonylphenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C11H10O5S/c12-10(11(13)14)7-1-3-8(4-2-7)17(15,16)9-5-6-9/h1-4,9H,5-6H2,(H,13,14) |
InChI-Schlüssel |
RWZVWUQSFBQAJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1S(=O)(=O)C2=CC=C(C=C2)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.